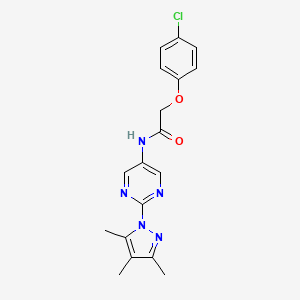

2-(4-chlorophenoxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

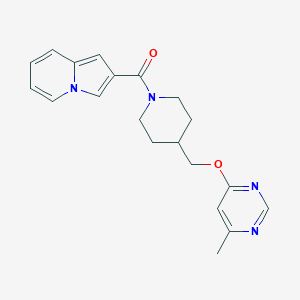

Vue d'ensemble

Description

The compound “2-(4-chlorophenoxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide” represents a class of chemicals that incorporate chlorophenoxy, pyrazol, and pyrimidinyl groups. These features suggest potential bioactivity, given the known activities of compounds with similar structures. For instance, derivatives of pyrazol and pyrimidine have been explored for various pharmacological activities, including anticancer properties (Al-Sanea et al., 2020).

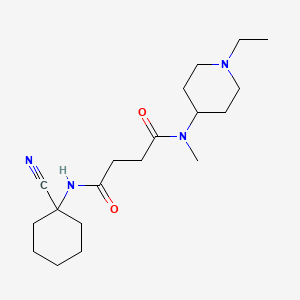

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate (Al-Sanea et al., 2020). The process may include reactions like arylation, acylation, and amide formation to introduce the various functional groups present in the target molecule.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as C,N-disubstituted acetamides, has been performed using techniques like X-ray crystallography, revealing complex sheet structures built from hydrogen bonds (Narayana et al., 2016). These structural analyses provide insights into the molecule's conformation and potential interaction sites for biological activity.

Chemical Reactions and Properties

Chemical reactions involving related compounds can include cyclization, nucleophilic substitution, and the formation of coordination complexes, indicating a rich chemistry that can be leveraged for creating diverse derivatives (Chkirate et al., 2019). The functional groups in these molecules, such as the amide and chlorophenoxy moieties, play critical roles in their reactivity.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of 2-(4-chlorophenoxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide exhibit noteworthy anticancer activities. For instance, Al-Sanea et al. (2020) synthesized compounds by attaching different aryloxy groups to the pyrimidine ring of a related molecular structure, leading to the discovery of a compound that inhibited cancer cell growth by about 20% across eight cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).

Radiosynthesis and Imaging

A significant application lies in the synthesis of derivatives for imaging purposes. Fookes et al. (2008) and Dollé et al. (2008) discuss the synthesis of compounds with high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs), making them candidates for studying neurodegenerative disorders through positron emission tomography (PET) imaging. These compounds show promise in advancing the diagnostic capabilities for conditions like Alzheimer's disease and other forms of dementia (Fookes et al., 2008); (Dollé et al., 2008).

Antimicrobial and Anti-5-Lipoxygenase Agents

Further investigations into the chemical reactivity of related compounds have demonstrated their utility in synthesizing novel heterocycles with potential antimicrobial and anticancer properties. Rahmouni et al. (2016) elaborated on this by synthesizing a series of derivatives showing moderate to significant activities, suggesting the broader pharmacological applications of these compounds (Rahmouni et al., 2016).

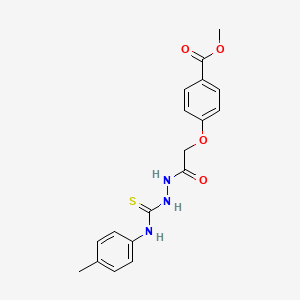

Antioxidant Activity

The compounds derived from this compound also exhibit antioxidant properties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity, demonstrating that these compounds possess significant antioxidant properties, which can be beneficial in counteracting oxidative stress-related diseases (Chkirate et al., 2019).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-11-12(2)23-24(13(11)3)18-20-8-15(9-21-18)22-17(25)10-26-16-6-4-14(19)5-7-16/h4-9H,10H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZXVBLOFVLQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2490911.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)

![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)

![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)

![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)